Reduced In Vivo Carcinogenic Potency: A 3.6-Fold Lower Tumor Incidence and Higher TD50 Compared to MNNG
In a head-to-head 110-week study in male F344 rats receiving a single 200 mg/kg gavage dose, PNNG induced glandular stomach neoplasms in only 18% of animals, compared to 65% for MNNG, a 3.6-fold reduction in tumor incidence [1]. This is corroborated by harmonized TD50 values from the Carcinogenic Potency Database, where PNNG's TD50 is 1.31 mg/kg/day versus MNNG's 0.803 mg/kg/day [2]. PNNG is therefore quantitatively established as a weaker gastric carcinogen, making it the preferred choice for modeling human-relevant, slower-progressing gastric carcinogenesis rather than the acute, high-penetrance models produced by MNNG.
| Evidence Dimension | In vivo carcinogenic potency: glandular stomach tumor incidence and TD50 |
|---|---|
| Target Compound Data | Glandular stomach neoplasms: 18% (F344 rats, single 200 mg/kg gavage). TD50 (rat): 1.31 mg/kg/day. |
| Comparator Or Baseline | MNNG: Glandular stomach neoplasms: 65% (same study). TD50 (rat): 0.803 mg/kg/day. |
| Quantified Difference | PNNG's tumor incidence is 3.6-fold lower (18% vs 65%). TD50 is 1.63-fold higher (1.31 vs 0.803 mg/kg/day). |
| Conditions | Male F344 rats, single 200 mg/kg gavage dose, 110-week observation; TD50 values from Carcinogenic Potency Database harmonized mean. |
Why This Matters
For researchers requiring a gastric carcinogenesis model that avoids rapid, high-penetrance tumor formation and better mimics the indolent nature of human gastric cancer, PNNG offers a quantitatively distinct and validated alternative.
- [1] Matsukura, N., et al. Comparison of stomach cancer induced in rats by N-methyl-N′-nitro-N-nitrosoguanidine or N-propyl-N′-nitro-N-nitrosoguanidine. Cancer Letters, 1987, 34(2), 173-185. View Source
- [2] Carcinogenic Potency Database. N-Propyl-N′-nitro-N-nitrosoguanidine (CAS 13010-07-6) and N-Methyl-N′-nitro-N-nitrosoguanidine (CAS 70-25-7) summary tables. View Source
